![molecular formula C15H18ClNO3 B5910871 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

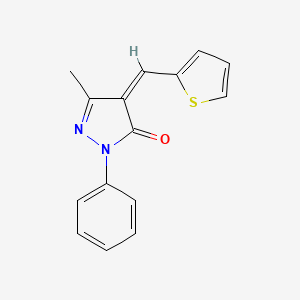

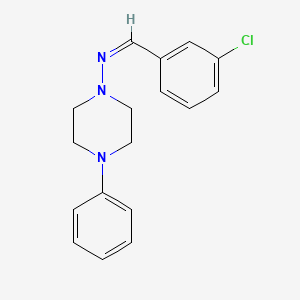

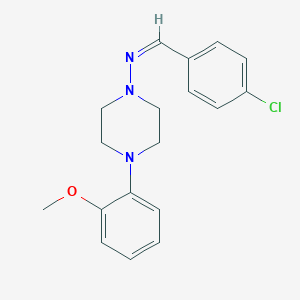

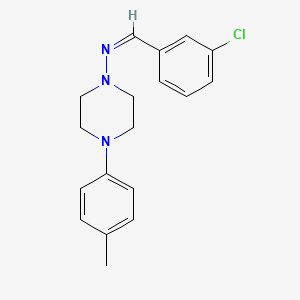

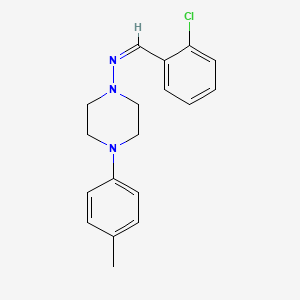

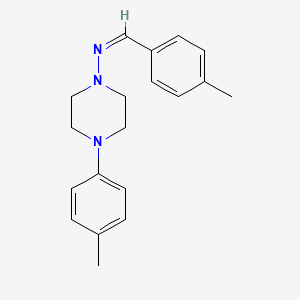

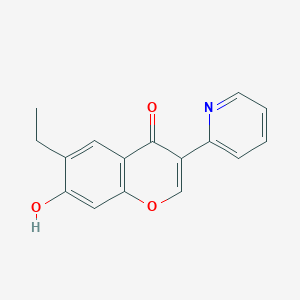

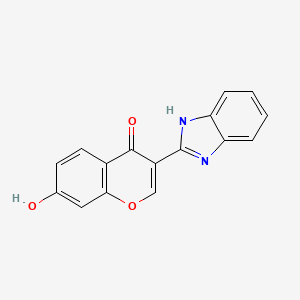

The compound “6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarin derivatives are generally synthesized using classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

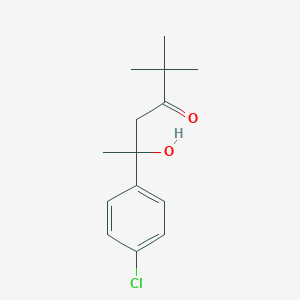

The molecular structure of this compound would likely include a benzopyran ring (coumarin structure) with various substituents at the specified positions, including a chlorine atom, a diethylamino methyl group, a hydroxy group, and a methyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarin derivatives are characterized by their aromaticity, planarity, and the presence of polar substituents, which can influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Antiviral Activity

Coumarin derivatives, including this compound, have demonstrated antiviral potential. Researchers have investigated their effectiveness against various viruses, such as influenza, herpes simplex, and HIV. The compound’s structural features may interfere with viral replication or entry mechanisms, making it a promising candidate for antiviral drug development .

Antibacterial and Antimicrobial Properties

The same compound has shown antibacterial and antimicrobial activity. It could be explored as an agent to combat bacterial infections, either alone or in combination with other antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Antioxidant Effects

Coumarins often possess antioxidant properties, protecting cells from oxidative stress and free radicals. This compound’s hydroxy and chloro substituents contribute to its antioxidant activity. Researchers have studied its potential in preventing oxidative damage associated with various diseases .

Anti-Inflammatory Applications

Inflammation plays a crucial role in many diseases, including chronic conditions like arthritis and inflammatory bowel disease. Some coumarin derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound could be investigated further for its anti-inflammatory potential .

Anticancer Research

Coumarins have drawn interest as potential anticancer agents due to their diverse mechanisms of action. They can inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with angiogenesis. Researchers might explore this compound’s impact on specific cancer cell lines and its potential as an adjunct therapy .

Optical Brighteners and Fluorescent Dyes

Beyond their biological activities, coumarins find applications in materials science. Their fluorescent properties make them valuable as optical brighteners in laundry detergents and as fluorescent dyes for imaging and labeling. This compound’s unique structure could contribute to its fluorescence properties .

将来の方向性

作用機序

Target of Action

Similar compounds such as alprazolam and diazepam, which are benzodiazepine derivatives, have been found to interact with the gaba_a receptor . The GABA_A receptor is a type of neurotransmitter receptor in the central nervous system that plays a crucial role in inhibitory neurotransmission.

特性

IUPAC Name |

6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-4-17(5-2)8-11-14(19)12(16)7-10-9(3)6-13(18)20-15(10)11/h6-7,19H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKHIIXXVBOHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)

![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)